Diphacinone

Descripción

Contextualizing Diphacinone within Vertebrate Pest Management Sciences

Within vertebrate pest management, this compound is classified as a first-generation anticoagulant rodenticide (FGAR) solutionsstores.commass.govmsdvetmanual.com. It is utilized to manage populations of pests such as rats, mice, voles, and ground squirrels solutionsstores.comwikipedia.orgusda.gov. This compound is formulated into various bait types, including blocks, pellets, and meal, for application in diverse settings such as agricultural sites, buildings, and non-crop areas solutionsstores.comusda.govherts.ac.uk. Its effectiveness stems from its ability to cause mortality after multiple feedings, which can help to overcome bait shyness in target populations solutionsstores.comresearchgate.net.

Research in vertebrate pest management continually evaluates the efficacy and application methods of this compound. Studies have investigated its use in controlling specific pest species like California ground squirrels, examining different application strategies such as spot treatments, broadcast applications, and bait stations ucdavis.edu. Findings from such research contribute to understanding the effectiveness of this compound under various field conditions and its role within integrated pest management programs ucdavis.edu.

Historical Trajectory of Anticoagulant Rodenticide Development and this compound's Role

The history of anticoagulant rodenticides traces back to the discovery of dicumarol (B607108) in spoiled sweet clover hay in the 1920s and 1930s, which was found to cause hemorrhagic disease in cattle msdvetmanual.comescholarship.org. This discovery paved the way for the development of warfarin (B611796) in the 1940s, which became the first widely used anticoagulant rodenticide in the 1950s mass.govmsdvetmanual.comescholarship.org.

This compound was subsequently developed and registered for use as a rodenticide in the 1950s, placing it within the category of first-generation anticoagulants alongside compounds like warfarin and chlorophacinone (B1668802) solutionsstores.commass.govescholarship.org. These early anticoagulants revolutionized rodent control due to their efficacy and perceived safety compared to previously used acute toxicants rrac.inforesearchgate.net.

However, the widespread use of first-generation anticoagulants led to the development of resistance in some rodent populations, which was reported as early as the late 1950s and early 1960s mass.govunl.edu. This resistance stimulated the development of second-generation anticoagulant rodenticides (SGARs) in the 1970s, such as brodifacoum and bromadiolone, which are generally more potent and effective against resistant strains mass.govresearchgate.netescholarship.org.

Despite the advent of SGARs, this compound has continued to be utilized in vertebrate pest management. While FGARs like this compound typically require multiple feedings for a lethal dose, they may present a lower risk of secondary poisoning to non-target predators and scavengers compared to the more persistent SGARs solutionsstores.comrrac.infomass.gov. Research continues to explore the properties and applications of this compound, sometimes in combination with other active ingredients, to optimize its effectiveness and risk profile in controlling vertebrate pests tandfonline.com.

Here is a table summarizing some research findings related to this compound:

| Study Subject | Pest Species Controlled | Application Method(s) Examined | Key Finding |

| California ground squirrels ucdavis.edu | California ground squirrel (Otospermophilus beecheyi) | Bait station, spot treatment, broadcast | Equivalent secondary-exposure risk across application strategies based on this compound concentrations used. |

| Possums and ship rats tandfonline.com | Possum (Trichosurus vulpecula), Ship rat (Rattus rattus) | Combination bait with cholecalciferol | Effective in achieving high mortality rates in cage and field trials. |

| Meadow voles utah.gov | Meadow vole (Microtus pennsylvanicus) | Aerial or ground broadcast baiting (grain) | Registered for use in Utah. |

| Deer cabidigitallibrary.org | Deer | Oral dosing (for residue persistence study) | This compound had a shorter hepatic half-life (6 days) compared to coumatetralyl (B606773) (14 days). |

Note: This table is intended to represent research findings discussed in the text and is presented here in a static format. In an interactive format, users might be able to filter or sort the data.

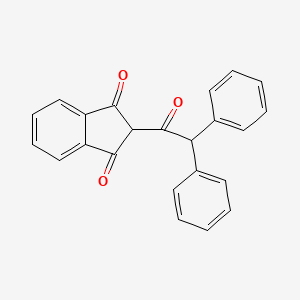

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,2-diphenylacetyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGLAHSAISAEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O3 | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82271-36-1 (cpd with unspecified hydrochloride-salt) | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032378 | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphacinone appears as odorless pale yellow crystals. Used as a rodenticide and anticoagulant medication. (EPA, 1998), Odorless, pale yellow powder formulated as meal, pellet, wax block, and liquid bait; [EXTOXNET], YELLOW-TO-WHITE CRYSTALS. | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.3 mg/L, temp not specified, Soluble in methyl cyanide, cyclohexane, SOL IN ETHER, GLACIAL ACETIC ACID, Soluble in acetic acid, For more Solubility (Complete) data for Diphacinone (6 total), please visit the HSDB record page., Solubility in water: very poor | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Bulk density: 1.87 g/mL, 1.3 g/cm³ | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 1.2X10-8 mm Hg, 1.03X10-10 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow crystals, Crystalline powder, White powder at room temperature | |

CAS No. |

82-66-6 | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphacinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphacinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CA01C6JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

295 to 297 °F (EPA, 1998), 141-145 °C, 147 °C | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular Mechanisms and Biochemical Pharmacology of Diphacinone

Inhibition of Vitamin K Epoxide Reductase (VKOR) Activity

The primary molecular target of diphacinone is the enzyme Vitamin K Epoxide Reductase (VKOR). eclinpath.comnih.gov Vitamin K undergoes a cycle of oxidation and reduction during the carboxylation of specific glutamate (B1630785) residues on vitamin K-dependent proteins. nih.gov In this cycle, the reduced form of vitamin K (vitamin K hydroquinone) is oxidized to vitamin K epoxide during the carboxylation reaction. eclinpath.comnih.gov VKOR is responsible for reducing vitamin K epoxide back to vitamin K quinone, which is then further reduced to the active hydroquinone (B1673460) form, allowing the cycle to continue. eclinpath.comnih.gov

This compound, like other anticoagulant rodenticides, inhibits VKOR activity. eclinpath.comnih.gov This inhibition prevents the recycling of vitamin K from its epoxide form back to the active hydroquinone. eclinpath.com Consequently, the availability of reduced vitamin K is significantly diminished. nih.gov

Disruption of Coagulation Cascade and Clotting Factor Synthesis

The reduced availability of functional vitamin K due to VKOR inhibition directly impacts the synthesis and activation of vitamin K-dependent blood coagulation factors. usda.goveclinpath.comnih.gov

Impairment of Vitamin K-Dependent Blood Coagulation Factors (e.g., Prothrombin, Factors II, VII, IX, X)

Vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of specific glutamate residues on vitamin K-dependent proteins. eclinpath.comnih.gov This carboxylation is crucial for these proteins to acquire their biological activity. The vitamin K-dependent coagulation factors include Factor II (Prothrombin), Factor VII, Factor IX, and Factor X. usda.goveclinpath.comnih.govunl.edu Proteins C and S, which are important anticoagulant proteins, also require vitamin K-dependent carboxylation for their function. eclinpath.comnih.gov

Inhibition of VKOR by this compound leads to a depletion of the reduced form of vitamin K, thereby impairing the gamma-carboxylation of these factors in the liver. eclinpath.comnih.govmefst.hr The liver synthesizes these factors as inactive precursor molecules. eclinpath.com Without proper carboxylation, these precursors cannot bind calcium ions, a step essential for their conformational change and subsequent assembly into functional coagulation complexes on phospholipid membranes. eclinpath.comnih.gov This results in the circulation of non-functional or under-carboxylated coagulation factors. eclinpath.com

Research findings demonstrate that anticoagulant rodenticides like this compound inhibit the post-translational processing of Factors II (prothrombin), VII, IX, and X. unl.eduresearchgate.net Studies in avian species, for example, have shown that this compound administration leads to prolonged clotting times, reflecting the impaired function of these factors. unl.eduresearchgate.net

Subsequent Physiological Derangements (e.g., Internal Hemorrhage)

The deficiency of functional vitamin K-dependent coagulation factors severely disrupts the normal blood coagulation cascade. usda.govnih.gov The extrinsic, intrinsic, and common pathways of coagulation are all affected due to the impaired function of Factors II, VII, IX, and X. nih.govtodaysveterinarypractice.com

The inability to form stable fibrin (B1330869) clots leads to impaired hemostasis. eclinpath.com This can manifest physiologically as widespread internal hemorrhage. usda.govnih.govnih.gov Bleeding can occur in various tissues and organs, and the severity of hemorrhage is dependent on the degree of depletion of functional clotting factors. nih.gov Clinical signs of hemorrhage may become apparent days after exposure, reflecting the time it takes for the pre-existing functional clotting factors to be cleared from circulation and replaced by the non-functional forms. usda.govnih.govtodaysveterinarypractice.com

Structure-Activity Relationship Models for this compound Potency

The anticoagulant activity of compounds like this compound is related to their chemical structure and their ability to interact with and inhibit VKOR. This compound is an indandione derivative. wikipedia.orgnih.gov Structure-activity relationship (SAR) studies for anticoagulant rodenticides, including indandiones and 4-hydroxycoumarins (like warfarin (B611796) and brodifacoum), focus on the structural features that influence their binding affinity to VKOR and their pharmacokinetic properties. researchgate.netscispace.comguidetopharmacology.org

The potency and duration of action of long-acting anticoagulant rodenticides, such as this compound, are attributed to several factors related to their structure. These include a greater affinity for the VKOR enzyme compared to earlier anticoagulants like warfarin, the potential to disrupt the vitamin K cycle at more than one point, hepatic accumulation, and long biological half-lives due to high lipid solubility and enterohepatic circulation. nih.gov While specific detailed SAR models solely for this compound's interaction with VKOR were not extensively detailed in the search results, the general principles applied to this class of anticoagulants highlight the importance of structural features for potent and prolonged VKOR inhibition. Studies on similar compounds, such as brodifacoum, have utilized molecular docking to assess binding affinity to VKOR, indicating the relevance of structural fit for inhibitory activity. researchgate.netscispace.com

Here is a table summarizing the vitamin K-dependent coagulation factors affected by this compound:

| Coagulation Factor | Also Known As | Pathway(s) Involved |

| Factor II | Prothrombin | Common |

| Factor VII | Stable Factor | Extrinsic |

| Factor IX | Christmas Factor | Intrinsic |

| Factor X | Stuart-Prower Factor | Intrinsic, Extrinsic, Common |

Toxicological Research on Diphacinone

Toxicokinetic Profiles in Vertebrate Species

Toxicokinetics describes the movement of toxic substances within the body, including their absorption, distribution, metabolism, and excretion. researchgate.net Understanding these processes for diphacinone is crucial for predicting tissue concentrations and potential adverse effects, informing risk assessments. unl.eduresearchgate.net

Absorption, Distribution, and Elimination Pathways

Anticoagulant rodenticides (ARs), including this compound, are generally absorbed rapidly and efficiently following ingestion. researchgate.netnih.gov While primarily absorbed in the intestine after oral administration, some molecules can also be absorbed through the cutaneous barrier. researchgate.netnih.gov

The distribution of this compound within the organism varies. While found in the liver, a significant amount of this compound, as a first-generation AR, circulates through the blood. nih.gov Studies in rats and mice administered radiolabeled this compound orally showed that more than 60% of the administered radiocarbon was eliminated in feces and about 10% in urine over 8 days in rats and 4 days in mice. unl.edunih.gov Continued elimination in feces over several days suggests that biliary excretion is a major route of elimination in these rodent species, rather than incomplete absorption. unl.edunih.gov

Metabolism and Metabolite Identification (e.g., Hydroxylation Pathways in Indanedione and Phenyl Rings)

Metabolism is a key factor influencing the concentration of a compound at its site of action. unl.edu Coumarin and indandione derivatives, such as this compound, are hydroxylated by hepatic microsomal enzymes, typically cytochrome P450 isozymes (CYPs), to form metabolites. smolecule.comunl.edunih.gov This biotransformation step, particularly ring hydroxylation, is considered important for anticoagulant compounds. unl.eduresearchgate.net

Studies using 14C-labeled this compound administered orally to rats and mice identified four hydroxylated metabolites in feces and liver, in addition to the unchanged parent compound. smolecule.comnih.gov Hydroxylation was found to occur on either or both the indandione or phenyl rings of the this compound molecule. smolecule.comnih.gov The specific positions of the hydroxy groups on these rings were not established in these studies. nih.gov Animal studies suggest that relatively little metabolism of this compound takes place, and the compound that is not eliminated may concentrate in tissues such as the liver, kidneys, and lungs. smolecule.comnih.gov Hydroxylated metabolites can subsequently undergo conjugation with glucuronic acid before entering systemic circulation, potentially leading to enterohepatic recirculation. unl.eduresearchgate.net

Tissue Residue Dynamics and Bioaccumulation (e.g., Liver, Kidneys, Lungs, Blood, Brain, Muscle, Fat)

Tissue residue dynamics and bioaccumulation are important aspects of this compound toxicokinetics. Following oral administration of radiolabeled this compound to rats and mice, the greatest amount of radioactivity was consistently found in the liver of both species. unl.edunih.gov Substantial residues were also observed in the kidney and lung. unl.edu Lower residue levels were detected in the brain, fat, blood, and muscle. unl.edunih.gov In mice, radioactivity reached its highest levels in the liver and lungs, with maximum liver concentrations occurring 3.0–7.5 hours after administration. unl.edu

Studies in rats showed that at 8 days post-dosing, tissues retained approximately 20% of the radiocarbon from the administered dose. unl.edu In eastern screech-owls (Megascops asio) exposed to this compound, the compound was detected in the liver and kidney by day 3 of exposure. nih.gov By day 7, residues in these tissues decreased significantly after the termination of exposure. nih.gov In cattle dosed intraruminally, the highest residue level of this compound was found in the liver at 30 and 90 days after treatment, with no detectable levels in other tissues analyzed (kidney, plasma, brain, heart, muscle, and fat). who.int Residues in the liver remained nearly constant from 30 to 90 days post-treatment in this study. who.int

Bioaccumulation is influenced by a compound's bioavailability and species-specific uptake and elimination processes. epa.gov The tendency for a compound to bioaccumulate is linked to the risk of non-target and secondary poisoning. tandfonline.com While second-generation anticoagulant rodenticides (SGARs) are generally considered to have a higher tendency for bioaccumulation compared to first-generation ARs like this compound, residues from sub-lethal doses of this compound are likely to be substantially cleared from the body within 2–4 weeks. tandfonline.com

Clearance Rates and Half-life Determinations (e.g., Hepatic, Renal, Species-Specific Variability)

Clearance rates and half-life determinations provide insight into how quickly a compound is removed from the body. Hepatic metabolism of ARs, including this compound, often exhibits a biphasic profile with an initial rapid phase followed by a slower terminal phase. unl.eduresearchgate.net

Reported persistence and half-lives of this compound in blood and liver vary between species. unl.edu For instance, the half-life for this compound in dogs is reported to be between 4 and 5 days, which is longer than that of warfarin (B611796) in the same species (14.5 hours). epa.gov In laboratory rats, the hepatic elimination half-life was estimated at 3 days in one study, with residues not detected after 2 weeks. tandfonline.com In pigs, the mean hepatic elimination half-life was estimated at 12.4 days following an oral dose, with residues near or below the detection limit by 28 days and not detected by 43 days. tandfonline.comfarad.org When the dose was escalated in pigs, the mean hepatic elimination half-life was 14.12 days. farad.org

Species-specific variability in clearance rates and half-lives is influenced by factors such as the expression of cytochrome P450 enzymes and xenobiotic metabolism pathways. nih.gov It is not possible to generalize the elimination rate of ARs across all species. nih.gov

Here is a summary table of some reported half-life values for this compound:

| Species | Tissue | Initial Half-life (days) | Terminal Half-life (days) | Overall Half-life (days) | Source |

| Rat | Liver | 0.88 | 29.2 | - | unl.edu |

| Rat | Kidney | 0.14 | 10.2 | - | unl.edu |

| Kestrel | Liver | 0.88 (7.8 h) | 29.2 | - | unl.edu |

| Eastern Screech-owl | Liver | - | - | 11.7 | nih.gov |

| Eastern Screech-owl | Kidney | - | - | 2.1 | nih.gov |

| Dog | Plasma | - | - | 4-5 | epa.gov |

| Pig | Liver | - | - | 12.4 (1.5 mg/kg dose) | tandfonline.comfarad.org |

| Pig | Liver | - | - | 14.12 (12.5 mg/kg dose) | farad.org |

| Laboratory Rat | Liver | - | - | 3 | tandfonline.com |

Comparative Toxicological Sensitivity Across Taxa

The clinical effects of anticoagulants are generally similar across terrestrial vertebrate species due to the common vitamin K pathway; however, susceptibility can vary significantly between species. researchgate.net

Mammalian Toxicological Responses (e.g., Rodents, Canids, Felines, Porcines)

Based on available toxicity data, some of the most susceptible mammalian species to anticoagulants, including this compound, include rodents, hares and rabbits, swine, and canids (such as dogs and foxes). researchgate.net While this compound is highly toxic to mammals, its toxicity spectrum can vary between species. who.int

In rodents, this compound is effective for controlling rats and mice. usda.govwikipedia.orgdoc.govt.nz As a first-generation anticoagulant, it typically requires multiple feedings to deliver a lethal dose in rodents. usda.govnih.gov There can be highly variable chronic oral toxicity estimates in rodents, with apparent differences in susceptibility between male and female animals. unl.edu

Canids, such as dogs, are known to be susceptible to this compound. researchgate.net this compound is considered far more toxic in dogs than warfarin. epa.gov The half-life of this compound in dogs is also significantly longer than that of warfarin. epa.gov While information on the relative acute toxicity in cats is available, this compound and brodifacoum have comparable toxicity in felines. epa.gov Warfarin, however, is more toxic in cats than in dogs, whereas this compound and brodifacoum are more toxic in dogs. epa.gov Based on poisoning incidents, it appears that cats may be more susceptible than dogs to some rodenticides. doc.govt.nz

Swine (porcines) are also among the more susceptible species to anticoagulants. researchgate.net Studies in pigs have investigated the toxicokinetics of this compound, including hepatic elimination half-life. tandfonline.comfarad.org

Avian Toxicological Responses (e.g., Raptors, Game Birds, Passeriformes)

Research indicates that birds are generally less sensitive to this compound than mammals. usda.govherts.ac.uk However, they can still experience toxic effects, including lethality and sublethal impacts. usda.govresearchgate.net Studies on Eastern screech-owls (Megascops asio) showed that single-day acute oral exposure to this compound evoked signs of intoxication, coagulopathy, histopathological lesions, and/or lethality at doses as low as 130 mg/kg body weight. researchgate.netnih.govunl.edu In 7-day feeding trials with Eastern screech-owls, similar toxic effects were observed at lower dietary concentrations (2.15, 9.55, or 22.6 ppm), although at a smaller fraction of the acute oral dose. researchgate.netnih.gov

American kestrels (Falco sparverius) have been found to be significantly more sensitive to this compound than Northern bobwhite (Colinus virginianus) and mallards (Anas platyrhynchos). researchgate.netunl.edu The acute oral toxicity (median lethal dose) for American kestrels was 96.8 mg/kg body weight, whereas this compound was considered slightly toxic to Northern bobwhite with an acute oral LD50 of 2014 mg/kg. researchgate.netunl.edu

Aquatic Organism Toxicological Responses (e.g., Fish, Invertebrates)

This compound is classified as moderately toxic to freshwater fish and aquatic invertebrates. herts.ac.ukusda.govepa.gov Available data indicate moderate acute oral toxicity to species such as Rainbow Trout (Oncorhynchus mykiss), with a 96-hr LC50 of 2.6 mg a.i./L, and Bluegill (Lepomis macrochirus), with a 96-hr LC50 of 7.5 mg/L. usda.govepa.gov For aquatic invertebrates, the 48-hr EC50 for the Water Flea (Daphnia magna) is 1.8 mg a.i./L, also indicating moderate toxicity. usda.govepa.gov

While this compound is generally poorly soluble in water, its sodium salt is highly water-soluble and used in some bait formulations. vin.com Although the risk to non-target species in a water source may be low, accidental mixing of bait into aquatic systems could potentially harm aquatic animals. vin.com Studies on Lehua Island, Hawaii, following aerial broadcast of this compound rodenticide, did not detect this compound in seawater, fish, or invertebrate samples collected post-application. escholarship.org

Pathophysiological Manifestations of this compound Exposure

This compound, as an anticoagulant, disrupts the normal blood clotting process, leading to characteristic pathophysiological effects. usda.govwikipedia.org

Hemorrhagic Syndrome and Coagulopathy Development (e.g., Prolonged Clotting Times)

The primary mechanism of this compound toxicity involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for recycling vitamin K. usda.govjournalijar.com This inhibition leads to a depletion of active vitamin K, which is a co-factor for the synthesis of several blood coagulation factors (Factors II, VII, IX, and X). usda.govorst.eduijccm.org The resulting deficiency in these clotting factors impairs the blood's ability to coagulate effectively. usda.gov

Exposure to this compound causes a dose-dependent increase in blood clotting times, such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). unl.eduresearchgate.netijccm.orgescholarship.org This prolonged clotting time is a direct indicator of coagulopathy and the impaired hemostatic function. unl.eduresearchgate.netijccm.org The delay in clotting can result in spontaneous bleeding or excessive bleeding from minor injuries. usda.govorst.edu The onset of clinical signs, including prolonged clotting times, typically occurs within 3-5 days after exposure. usda.govvin.com

The most prominent clinical manifestation of this compound poisoning is hemorrhagic syndrome, characterized by widespread internal and external bleeding. usda.govorst.eduhtjournal.ru This can include ecchymosis (bruising), hematuria (blood in urine), epistaxis (nosebleeds), gastrointestinal bleeding, and hemorrhage into body cavities or joints. orst.eduescholarship.orghtjournal.rucabidigitallibrary.org Severe hemorrhage can lead to anemia, hypovolemic shock, and potentially death due to excessive blood loss. usda.govorst.eduhtjournal.ru

Histopathological Alterations in Affected Tissues (e.g., Hemorrhage, Hepatocellular Vacuolation)

Histopathological examination of tissues from animals exposed to this compound often reveals characteristic alterations related to its anticoagulant effects. Hemorrhage is a consistent finding, observed in various tissues and organs, including the liver, lungs, kidneys, intestine, skeletal muscle, and joints. orst.eduunl.eduresearchgate.netjournalijar.comescholarship.orgcabidigitallibrary.org The severity and location of hemorrhage can vary depending on the dose and duration of exposure.

In addition to hemorrhage, hepatocellular vacuolation (the formation of vacuoles within liver cells) has been reported in studies on Eastern screech-owls exposed to this compound. researchgate.netnih.govunl.edu This finding suggests potential damage or disruption of normal cellular processes within the liver, which is the primary site of vitamin K metabolism and clotting factor synthesis. journalijar.com Other observed histological changes in affected tissues can include hyperemia and edema in the lungs, and in severe cases, early liver necrosis. unl.edujournalijar.com

Chronic and Sublethal Exposure Effects Studies

Studies on chronic and sublethal exposure to this compound indicate that even at doses not immediately lethal, adverse effects can occur. In a 90-day study with rats, chronic dietary exposure to this compound at low doses resulted in internal hemorrhage and death in some individuals, while others remained unaffected. orst.edu This suggests individual variability in susceptibility to chronic exposure.

Sublethal exposure can lead to prolonged clotting times without overt signs of severe bleeding. researchgate.netunl.eduescholarship.org In pigs, sublethal oral exposure to this compound resulted in significant elevations in coagulation time tests, which returned to baseline values within a week. escholarship.org However, some pigs in this study developed severe hemorrhage in a leg joint accompanied by elevated prothrombin times, highlighting the potential for localized bleeding even from sublethal doses. escholarship.org

The long-term effects of sublethal exposure, particularly in non-target wildlife, are not fully understood. unl.eduventura.org Concerns exist regarding the potential for bioaccumulation with repeated sublethal exposures, especially in predators and scavengers consuming poisoned prey. raptorsarethesolution.orgmdpi.com The persistence of this compound in liver tissue varies among species, with half-lives ranging from a few days to significantly longer periods, which can contribute to the risk of secondary poisoning and potential chronic effects. escholarship.orgventura.orgmdpi.com

Reproductive and Developmental Toxicity Research (e.g., Fetal Resorptions)

Research on the reproductive and developmental toxicity of this compound is less extensive compared to acute and subchronic toxicity studies. According to some sources, specific prenatal developmental toxicity studies in rabbits and reproduction and fertility toxicity studies in rats were not required by regulatory bodies in some instances. usda.gov

However, one source mentions a developmental toxicity study in rats where an increased incidence of fetal resorptions was observed. usda.gov Based on this study, a developmental No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) were determined to be 0.025 and 0.075 mg/kg body weight/day, respectively. usda.gov Fetal resorptions indicate the death and reabsorption of the fetus during gestation.

General guidelines for prenatal developmental toxicity studies in laboratory animals involve administering the test substance to pregnant animals during organogenesis and examining uterine contents for embryonic or fetal deaths, resorptions, and viable fetuses. nih.gov Fetuses are also examined for external, soft tissue, and skeletal anomalies. nih.gov While limited specific data on this compound's reproductive and developmental effects are readily available in the provided search results, the mention of increased fetal resorptions in one study suggests a potential for adverse impacts on development at certain exposure levels. usda.gov

Carcinogenicity and Mutagenicity Assessments

Assessments regarding the carcinogenic potential of this compound are limited, and regulatory bodies have not typically required extensive carcinogenicity studies for this compound. This is primarily due to its use pattern as a non-food use pesticide, where long-term dietary exposure in humans is not anticipated responsiblerodenticides.orgusda.govamazonaws.comepa.gov. Consequently, there is currently no data available regarding the carcinogenic effects of this compound orst.edu. The International Agency for Research on Cancer (IARC) has also not evaluated this compound for its carcinogenic potential amazonaws.com. The lack of a comprehensive carcinogenicity evaluation is considered a data gap in the toxicological profile of this compound amazonaws.com.

Summary of Carcinogenicity and Mutagenicity Findings for this compound

| Assessment Area | Finding | Source/Basis |

| Carcinogenicity | No data currently available. orst.edu | Not typically required for non-food use pesticides. responsiblerodenticides.orgusda.govamazonaws.comepa.gov |

| Not evaluated by IARC. amazonaws.com | Considered a data gap. amazonaws.com | |

| Mutagenicity | Not mutagenic in the Ames test. orst.edu | Supported by regulatory assessments. usda.govusda.gov |

| No other mutagenicity data currently available. orst.edu | Limited available studies. usda.govorst.eduusda.gov |

This table reflects the current understanding based on the provided information, highlighting the limited scope of carcinogenicity and mutagenicity testing for this compound due to its specific use and exposure profile.

Ecological Impact and Environmental Risk Assessment of Diphacinone

Environmental Persistence and Fate Dynamics

The environmental fate of diphacinone is influenced by its physical and chemical properties, including its solubility, volatility, and susceptibility to degradation processes. This compound is characterized by low water solubility (0.3 mg/L) and low vapor pressure, suggesting limited movement through volatilization. usda.govnih.govorst.eduherts.ac.ukrayfull.com

Soil Degradation and Sorption Characteristics

In soil, this compound is considered to have low to moderate mobility. usda.govepa.govepa.gov Its estimated adsorption coefficient (Koc) ranges from 1,700 to 2,100 mL/g, indicating a tendency to adsorb to soil particles. usda.govnih.gov This adsorption is a key factor influencing its persistence and transport in the soil environment. Laboratory studies suggest that this compound is immobile in tightly packed soil, primarily remaining within the top few inches (0-6 cm). usda.govrayfull.com

Biodegradation plays a role in the dissipation of this compound in soil. Aerobic biodegradation half-lives in sandy loam soil have been reported between 28.3 and 31.7 days. usda.govrayfull.com However, the rate of degradation can vary depending on soil type, with half-life values ranging between 37 and 248 days in different soil samples from Hawaii. nih.gov Sorption to soil particles can influence the rate of biodegradation and the bioavailability of organic contaminants. mdpi.comfree.fr

Aquatic System Behavior and Bioavailability

This compound has low water solubility, which limits its potential for widespread dispersion in aquatic systems via dissolution in runoff water. usda.govorst.eduherts.ac.ukepa.gov While stable against hydrolysis at neutral to alkaline pH (pH 7 and 9), it undergoes hydrolysis at pH 5 with an extrapolated half-life of 44 days. usda.govrayfull.com this compound can adsorb to suspended solids and sediment in water. usda.govrayfull.com Degradative photolysis has also been observed in water. usda.gov

The octanol-water partition coefficient (Kow) of this compound is high (20,000 or log Kow = 4.3 or 4.85), suggesting a potential for bioconcentration in aquatic organisms. usda.govnih.govrayfull.comepa.govamazonaws.comca.govresponsiblerodenticides.org An estimated bioconcentration factor (BCF) of 76 also indicates a moderate potential for bioconcentration in aquatic organisms. nih.govrayfull.com Despite this potential, exposure of aquatic organisms is generally not expected to be significant based on typical use patterns, which often involve application in bait stations or directly into burrows. responsiblerodenticides.org However, this compound is considered moderately toxic to freshwater fish and invertebrates. usda.govorst.edurayfull.com

Table 1: this compound Environmental Fate Properties

| Property | Value | Notes | Source |

| Water Solubility | 0.3 mg/L | Low solubility | usda.govnih.govorst.edu |

| Vapor Pressure | 1.03 x 10⁻¹⁰ mm Hg at 25°C | Low volatility | usda.govnih.govrayfull.com |

| Henry's Law Constant | 2 x 10⁻¹⁰ atm-m³/mol at 25°C | Volatilization from moist soil/water unlikely | usda.govnih.govepa.gov |

| Soil Adsorption Coefficient (Koc) | 1,700 - 2,100 mL/g | Slightly mobile to immobile in soil | usda.govnih.govepa.gov |

| Aerobic Soil Half-life | 28.3 - 31.7 days (sandy loam) | Varies with soil type (37-248 days) | usda.govrayfull.comnih.gov |

| Hydrolysis Half-life (pH 5) | 44 days | Stable at pH 7 and 9 | usda.govrayfull.com |

| Octanol-Water Partition Coefficient (Kow) | 20,000 (log Kow = 4.3 - 4.85) | Potential for bioconcentration | usda.govnih.govepa.govamazonaws.comca.govresponsiblerodenticides.org |

| Bioconcentration Factor (BCF) | Estimated 76 | Moderate potential for bioconcentration in aquatic organisms | nih.govrayfull.com |

Groundwater Leaching Potential

Based on its low water solubility and tendency to adsorb to soil, this compound generally has a low potential for migration to groundwater via leaching. usda.govherts.ac.ukrayfull.comepa.gov Studies using column leaching experiments have shown that most of the chemical remains in the upper soil layers. nih.govrayfull.com While some assessments indicate a moderate leaching potential, the combination of low solubility and adsorption coefficients suggests that groundwater contamination is unlikely. epa.govepa.gov However, one study indicated a medium risk of leaching in a few remote areas in Maui. nih.gov

Non-Target Organism Exposure Pathways and Risk Characterization

Non-target organisms can be exposed to this compound through primary or secondary pathways, leading to potential toxic effects.

Primary Exposure Risk to Non-Target Species (e.g., direct bait ingestion)

Primary exposure occurs when non-target animals directly ingest this compound bait. The risk of primary exposure to non-target species, particularly mammals and birds, is a significant concern. epa.govamazonaws.comresponsiblerodenticides.org While this compound is generally considered to have low toxicity to birds compared to mammals, direct ingestion of bait can still pose a risk, especially to those that are attracted to the bait formulation. usda.govorst.edurayfull.comamazonaws.comca.govdoc.govt.nz Mammals are at greater risk from primary exposure due to their higher sensitivity to this compound. usda.govca.govdoc.govt.nz The risk level is influenced by factors such as bait availability, palatability to non-target species, and the concentration of this compound in the bait. Mitigation measures, such as the use of tamper-resistant bait stations and careful application practices, are employed to reduce primary exposure risk. usda.govepa.gov

Secondary Poisoning Dynamics and Risks: Predator and Scavenger Ecology

Secondary poisoning is a major concern associated with the use of anticoagulant rodenticides, including this compound. epa.govresponsiblerodenticides.orgdoc.govt.nznih.govnih.govtandfonline.comwildlifehealthaustralia.com.auresearchgate.netunl.edu This occurs when predators or scavengers consume target rodents or other animals that have ingested this compound bait and accumulated residues in their tissues. responsiblerodenticides.orgdoc.govt.nzresearchgate.net As a first-generation anticoagulant, this compound typically requires multiple feedings by the target animal to deliver a lethal dose, which can lead to the accumulation of the toxicant in their tissues before death. usda.govusda.govresponsiblerodenticides.orgdoc.govt.nz These poisoned animals then become a source of exposure for animals higher up in the food chain. responsiblerodenticides.orgdoc.govt.nz

The risk of secondary poisoning from this compound is generally considered lower compared to second-generation anticoagulant rodenticides (SGARs) due to its relatively shorter persistence in animal tissues and the requirement for multiple feedings for lethality in target species. epa.govresponsiblerodenticides.orgdoc.govt.nztandfonline.com However, secondary exposure can still result in sublethal or chronic poisoning in predators and scavengers. responsiblerodenticides.orgdoc.govt.nz Studies have shown that secondary exposure of predator and scavenger birds to this compound can result in mortality or signs of toxicity in some individuals. usda.gov Mammals are generally at greater potential risk of acute secondary anticoagulant poisoning than birds. doc.govt.nz

The presence of this compound residues has been detected in non-target wildlife, including mammals and birds, indicating that secondary exposure is occurring in the environment. usda.govca.govjst.go.jp The proportion of target animals that die aboveground and are available to scavengers is a key factor in determining secondary exposure risk. nih.gov Management strategies aimed at reducing secondary toxicity include application methods that limit exposure and the removal and proper disposal of poisoned carcasses. usda.govnih.gov

Table 2: Relative Risk of Secondary Poisoning for Anticoagulant Rodenticides

| Anticoagulant Rodenticide | Generation | Persistence in Tissues | Risk to Birds (Secondary) | Risk to Mammals (Secondary) | Source |

| This compound | First | Relatively shorter | Theoretical very low | Low to medium | epa.govresponsiblerodenticides.orgdoc.govt.nztandfonline.com |

| Warfarin (B611796) | First | Longer than this compound | Very low | Medium | doc.govt.nz |

| Coumatetralyl (B606773) | First | Most persistent FGAR | Very low | Medium | doc.govt.nz |

| Pindone | First | Similar to this compound | High | Medium | doc.govt.nz |

| Brodifacoum | Second | Highly persistent | High | High | epa.govresponsiblerodenticides.orgdoc.govt.nztandfonline.com |

| Bromadiolone | Second | Persistent | Moderate | High | epa.govresponsiblerodenticides.org |

| Chlorophacinone (B1668802) | First | Less persistent than SGARs | Less toxic than SGARs | Less toxic than SGARs | epa.govresponsiblerodenticides.org |

Note: This table provides a general comparison based on cited sources and may vary depending on specific species and exposure scenarios.

Trophic Transfer and Biomagnification Potential

Trophic transfer refers to the movement of chemicals from one trophic level to another within a food chain. fiveable.meresearchgate.net Biomagnification occurs when the concentration of a chemical increases as it moves up through successive trophic levels. fiveable.meresearchgate.netnih.gov This process can lead to higher concentrations of contaminants in top predators. fiveable.menih.gov

Studies have investigated the potential for this compound to transfer through food webs. While this compound is a first-generation anticoagulant and generally considered less persistent and with lower secondary exposure concerns compared to second-generation anticoagulants, trophic transfer can still occur. researchgate.netresponsiblerodenticides.orgdoc.govt.nz Predators and scavengers can be exposed to this compound by consuming rodents or other animals that have ingested the bait. regulations.govdoc.govt.nz The extent of trophic transfer and potential for biomagnification depends on factors such as the amount of contaminated prey consumed, the concentration of this compound in the prey's tissues, and the predator's metabolism and sensitivity to the compound. Research indicates that while some compounds show strong biomagnification potential in aquatic systems, the extent of biomagnification for many organic compounds, including some pesticides, can be variable and uncertain, particularly in terrestrial food webs. researchgate.net

Carcass Availability and Consumption Rates in the Environment

The availability of poisoned carcasses and the rates at which they are consumed by non-target species are critical factors influencing secondary exposure risk. escholarship.org Target animals that consume this compound bait may die aboveground, making their carcasses available to predators and scavengers. usda.gov While some target animals may die underground, reducing exposure potential, others will not. usda.gov

Studies have assessed residue levels of anticoagulants, including this compound, in the livers of rodents that have consumed bait. These residues can then be ingested by animals that prey upon or scavenge these carcasses. doc.govt.nzescholarship.org The quantity of bait consumed by target rodents influences the concentration of this compound in their tissues, which in turn affects the potential exposure dose for secondary consumers. nih.gov Consumption rates of poisoned carcasses by non-target species vary depending on the species, their foraging behavior, and the availability of alternative food sources. For instance, risk assessments consider estimated consumption rates of poisoned prey by species of concern, such as coyotes and various bird species. escholarship.org

Population-Level Impacts on Non-Target Wildlife

Exposure to this compound can result in mortality and sublethal effects in non-target wildlife, potentially leading to population-level impacts. doc.govt.nz While this compound is a first-generation anticoagulant and may pose a lower secondary risk compared to second-generation compounds, documented incidents of non-target wildlife mortality due to anticoagulant rodenticides, including this compound, have occurred. responsiblerodenticides.orgunl.edu

The impact on populations depends on the frequency and scale of this compound use, the susceptibility of local wildlife species, and their population dynamics. For instance, risk assessments may consider the potential for effects on sensitive species, including threatened or endangered populations. epa.govcore.ac.uk Although it can be challenging to catalog all non-target take due to factors like animals dying underground or dispersing, APHIS recognizes that non-target species can be exposed. usda.gov Effects can range from individual mortality to sublethal impacts that might affect reproduction or survival, ultimately influencing population stability. responsiblerodenticides.orgmass.gov

Interspecies Differences in Sensitivity to this compound

Sensitivity to this compound varies among different species of wildlife. Mammals are generally considered more sensitive to this compound than birds. usda.govdoc.govt.nzherts.ac.ukherts.ac.uk However, there are also differences in sensitivity within avian and mammalian groups. researchgate.net

Research indicates that some raptorial birds, such as American kestrels and eastern screech-owls, may be significantly more sensitive to this compound than traditionally used test species like mallards and northern bobwhites. researchgate.netunl.eduescholarship.orgusgs.gov Studies with captive raptors have shown overt signs of intoxication and lethality at doses considerably lower than those reported for less sensitive avian species. escholarship.orgusgs.gov Sublethal effects, such as prolonged clotting time and hemorrhage, have also been observed in sensitive species at relatively low doses. escholarship.orgusgs.gov These interspecies differences in sensitivity are a crucial consideration in ecological risk assessments to accurately predict potential impacts on a wide range of non-target wildlife. researchgate.netunl.edu

Here is a table illustrating potential differences in sensitivity based on research findings:

| Species Group | Relative Sensitivity to this compound (General) | Notes |

| Mammals | Higher | Generally more sensitive than birds. usda.govdoc.govt.nzherts.ac.ukherts.ac.uk |

| Birds | Lower than mammals | Sensitivity varies among avian species; raptors may be more sensitive. usda.govresearchgate.netdoc.govt.nzescholarship.org |

| Raptors | Potentially Higher than other birds | Some species (e.g., kestrels, owls) show increased sensitivity. researchgate.netunl.eduescholarship.orgusgs.gov |

Note: This table provides a general overview based on available information and highlights the importance of considering species-specific data in risk assessments.

Impact on Terrestrial Flora and Ecosystems

The impact of this compound on terrestrial flora and broader ecosystems is considered in environmental risk assessments. Based on its use pattern, the risk of this compound to terrestrial plants is generally considered negligible. usda.govepa.gov this compound is an anticoagulant, and its mode of action is not expected to directly affect plants. epa.gov Furthermore, application rates and potential for drift are typically low, which contributes to the low risk to terrestrial flora. epa.gov

While direct toxicity to plants is not a primary concern, the use of rodenticides, including anticoagulants, can indirectly impact ecosystems by affecting food webs and non-target organisms that play ecological roles. beyondpesticides.org For example, reductions in target rodent populations can affect predator populations that rely on them as a food source. However, the specific ecosystem-level impacts of this compound use are complex and depend on various factors, including the scale and frequency of application, the targeted species, and the structure of the local ecosystem.

Methodologies for Ecological Risk Assessment

Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects resulting from exposure to stressors such as chemical compounds. epa.gov This process typically involves problem formulation, analysis (characterizing exposure and ecological effects), and risk characterization. epa.gov For pesticides like this compound, ecological risk assessments evaluate potential risks to non-target organisms based on environmental fate properties, ecotoxicological data, and exposure scenarios. usda.gov

Quantitative Risk Quotient (RQ) Approaches

Quantitative Risk Quotient (RQ) approaches are commonly used in ecological risk assessments to estimate potential risks to non-target species. usda.govescholarship.orgunl.eduepa.gov The RQ is calculated by comparing an estimate of exposure to a toxicity endpoint for a species of concern. unl.eduepa.gov

The general formula for an RQ is:

RQ = Exposure / Toxicity

Where:

Exposure represents the estimated or measured concentration or dose of the chemical that a non-target organism might receive. unl.eduepa.gov

Toxicity represents a level at which adverse effects are observed in toxicity studies, such as an LC50 (lethal concentration to 50% of the test population), LD50 (lethal dose to 50% of the test population), or a No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL). unl.eduunl.edu

The calculated RQ is then compared to a Level of Concern (LOC). unl.eduepa.gov If the RQ exceeds the LOC, it indicates a potential risk to the non-target organism. unl.edu For example, the U.S. EPA uses LOC values to indicate potential acute risk for non-listed species and potential effects on endangered species. unl.educore.ac.uk

Risk assessments for this compound have utilized RQ approaches to evaluate risks to various non-target species, including birds and mammals, considering both primary and secondary exposure routes. usda.govregulations.govescholarship.orgunl.edu For instance, RQs have been calculated for birds and mammals consuming this compound-contaminated prey, using species-specific exposure estimates and toxicity data. escholarship.org While RQ values for this compound for some avian receptors have been found to indicate low risk, assessments for sensitive mammalian species like coyotes have shown RQs near or slightly above the level of concern, although conservative assumptions may overestimate the actual risk. escholarship.org Studies focusing on more sensitive species, such as certain raptors, have indicated that risks associated with this compound exposure might be greater than predicted by assessments using data from less sensitive surrogates, leading to RQs that exceed LOCs in some scenarios. unl.eduescholarship.orgusgs.gov

Here is an example of how RQ values might be interpreted in a risk assessment:

| Risk Quotient (RQ) Value | Interpretation (Example based on typical LOCs) |

| RQ < LOC | Potential risk is below the level of concern. |

| RQ ≥ LOC | Potential risk is at or above the level of concern, warranting further evaluation or mitigation. unl.educore.ac.uk |

Quantitative RQ approaches provide a structured method for assessing potential ecological risks, but they often incorporate conservative assumptions and may be complemented by qualitative assessments and consideration of field data and wildlife incident reports. usda.govescholarship.org

Probabilistic Risk Modeling and Uncertainty Analysis

Probabilistic risk assessment offers a more refined approach to characterizing the ecological risks posed by this compound compared to deterministic methods, which rely on fixed, often worst-case, values for exposure and toxicity. core.ac.ukusu.edu This approach generates a distribution of potential risk outcomes, providing a more comprehensive understanding of the likelihood of adverse effects on non-target species. usu.edu

Several probabilistic models have been developed to assess the risks of this compound, particularly concerning non-target avian species that may consume contaminated prey like snails and slugs. core.ac.ukunl.eduoup.comnih.govresearchgate.net For instance, studies on the endangered Poouli (a species of Hawaiian honeycreeper) utilized probabilistic models to estimate the risk of mortality and subacute coagulopathy following exposure to this compound in baited areas. core.ac.ukunl.eduoup.comnih.govresearchgate.net

Detailed research findings from these models illustrate the varying probabilities of risk based on exposure duration. For a single day of exposure, the risk of Poouli mortality was predicted to be near zero. core.ac.ukunl.eduoup.comnih.govresearchgate.net However, for a 5-day exposure period, the mean probability of mortality increased to 3% for adult Poouli populations and 8% for juvenile populations. core.ac.ukunl.eduoup.comnih.govresearchgate.net Furthermore, models examining the consumption of snails containing this compound residues over 14 days predicted increased levels of coagulopathy in 0.42% of adult and 11% of juvenile Poouli populations. core.ac.ukunl.eduoup.comnih.govresearchgate.net

These probabilistic models incorporate distributions for parameters such as toxicity (e.g., LD50 values) and exposure (e.g., dietary pesticide concentration) to estimate dose-response relationships and potential effects on populations. usu.edu For example, the probability of nontarget subacute effects was estimated using a single-day exposure model modified to calculate this compound dose over 14 consecutive days, generating a distribution of risk quotients compared to a level of concern. core.ac.ukunl.edu

Uncertainty analysis is a critical component of probabilistic risk assessment, helping to identify variables that have the greatest impact on model predictions. usu.edumdpi.com In the context of this compound risk to avian species consuming contaminated invertebrates, sensitivity analysis has indicated that key assumptions for mortality predictions in both single-day and 5-day exposure models are the values selected for the LD50 and the interspecies LD50 extrapolation distributions. core.ac.uk Other significant, though less important, variables include the this compound residue concentrations in the snails and the fraction of snails in the avian diet. core.ac.uk

Potential sources of uncertainty in these models can include the use of toxicity data from surrogate species when data for the specific non-target species are unavailable. core.ac.uk Additionally, the magnitude of residues observed in field-collected gastropods may differ from those in laboratory studies, introducing uncertainty into exposure estimates. core.ac.uk For instance, mortality and coagulopathy predictions based on field-collected residue data were found to be significantly less than those modeled with laboratory-collected data. core.ac.uk The use of allometric equations instead of species-specific energy utilization data for estimating dietary requirements is another potential source of uncertainty. core.ac.uk

Probabilistic risk assessment, coupled with uncertainty analysis, provides valuable insights for risk managers, helping to identify key variables and refine risk estimates. usu.edu This approach can inform the development of mitigation procedures and pesticide use strategies aimed at minimizing non-target impacts while maintaining efficacy. usu.edu

Data Tables

Below are examples of data that might be presented in a probabilistic risk assessment, illustrating the output of models predicting the probability of effects based on different exposure scenarios.

Table 1: Modeled Probability of Poouli Mortality Following this compound Exposure

| Exposure Duration | Adult Poouli (Mean Probability of Mortality) | Juvenile Poouli (Mean Probability of Mortality) |

| Single Day | ~0% | ~0% |

| 5 Days | 3% | 8% |

Based on probabilistic models for Poouli in this compound-baited areas. core.ac.ukunl.eduoup.comnih.govresearchgate.net

Table 2: Modeled Probability of Increased Coagulopathy in Poouli Following 14-Day Consumption of Contaminated Snails

| Poouli Population | Probability of Increased Coagulopathy |

| Adult | 0.42% |

| Juvenile | 11% |

Based on probabilistic models for Poouli consuming snails with this compound residues. core.ac.ukunl.eduoup.comnih.govresearchgate.net

Pest Management Efficacy and Resistance Science of Diphacinone

Efficacy of Diphacinone Formulations Against Target Rodent Species

This compound is utilized for controlling various rodent species, including rats, mice, voles, ground squirrels, and mongooses, across diverse settings such as agricultural sites, urban areas, and for conservation purposes like island eradications usda.govwikipedia.org. As a first-generation anticoagulant, this compound generally requires target animals to consume multiple doses over several days to achieve a lethal effect usda.govorst.edu.

Laboratory-Based Efficacy Trials (e.g., No-Choice and Two-Choice Feeding Studies)

Laboratory feeding studies, including no-choice and two-choice tests, are standard methods for evaluating the potency and palatability of rodenticides against target species sanidad.gob.esescholarship.org. In no-choice tests, rodents are offered only the toxic bait, while in two-choice tests, they have access to both the toxic bait and a non-poisoned alternative food sanidad.gob.escambridge.org. These studies assess parameters such as bait consumption, mortality rates, time to death, and the onset of poisoning symptoms sanidad.gob.esescholarship.org.

Studies have shown varied efficacy of this compound in laboratory settings depending on the rodent species and bait formulation. For instance, in two-choice feeding trials, one this compound product resulted in 40% or less mortality for tested rodent species over a three-day trial hawaii.gov. Palatability of this compound baits can vary greatly between rodent species and products, influencing consumption rates and, consequently, efficacy hawaii.gov. Some studies have indicated that while this compound can achieve high mortality rates in no-choice tests, palatability issues in choice tests can lead to lower efficacy hawaii.gov.

Field Efficacy Assessments Across Diverse Ecosystems and Agricultural Settings (e.g., Orchards, Rangelands, Islands)

This compound is registered for use in a variety of field settings, including orchards, cropland, rangeland, forests, and non-crop areas like sewers, dumps, and irrigation ditches, as well as for rodent eradication on islands usda.govepa.gov. Field efficacy assessments evaluate the success of this compound in reducing pest populations under real-world conditions.

Field trials have been conducted to assess this compound efficacy in specific scenarios, such as controlling California ground squirrels (Spermophilus beecheyi) on rangeland researchgate.net. Studies comparing different concentrations and application methods (spot baiting and bait stations) of this compound for ground squirrel control found no significant difference in efficacy based on bait type, concentration, or application method researchgate.net. This compound-treated oat groats were found to be effective in reducing California ground squirrel populations by over 84% researchgate.net.

This compound is also used in conservation efforts, such as rodent eradication programs on islands usda.gov.

Comparative Efficacy of this compound with Alternative Rodenticides (e.g., First- vs. Second-Generation Anticoagulants)

This compound is a first-generation anticoagulant (FGAR), distinguished from second-generation anticoagulants (SGARs) like brodifacoum, bromadiolone, difenacoum, and difethialone (B130105) rodentgreen.comprofessionalpestmanager.comorst.edu. FGARs typically require multiple feedings for a lethal dose, while SGARs are generally more potent and can be lethal after a single feeding usda.govorst.edu. SGARs were developed, in part, to address the development of resistance to FGARs rodentgreen.comprofessionalpestmanager.com.

However, the choice of rodenticide can depend on the specific pest species and the resistance profile of the target population cambridge.org.

Mechanisms and Epidemiology of Rodent Resistance to this compound

The development of resistance in rodent populations poses a significant challenge to anticoagulant rodenticide efficacy nih.govrodentgreen.com. Resistance to anticoagulants, including this compound, has been documented in various rodent species globally nih.govnih.gov.

Documented Cases of this compound Resistance

The first documented case of anticoagulant resistance was identified in 1958 in a Rattus norvegicus population in Scotland during a field trial of this compound rodentgreen.comnih.govbpca.org.uk. Following initial population knockdown, survivors were not controlled after extended exposure to this compound and subsequent warfarin (B611796) baiting bpca.org.uk. Laboratory tests on these rats showed a high survival rate, confirming resistance bpca.org.uk.

Resistance to first-generation anticoagulants, including this compound, became increasingly reported in Europe and other parts of the world following their widespread use professionalpestmanager.comnih.gov.

Molecular Basis of Resistance (e.g., Genetic Mutations in VKOR)